molecular formula C17H20N2O2S3 B2671247 (E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide CAS No. 356572-21-9

(E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2671247
CAS No.: 356572-21-9
M. Wt: 380.54
InChI Key: NWKBKECMAQEQBT-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-cyclopentyl-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C17H20N2O2S3 and its molecular weight is 380.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study developed a preparative procedure for synthesizing 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids, which exhibited moderate antitumor activity against most malignant tumor cells. The UO31 renal cancer cell line was most sensitive to these compounds, suggesting their potential in cancer research (Horishny & Matiychuk, 2020).

  • Research on new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring demonstrated moderate antimicrobial activity. This study underscores the compound's utility in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

  • A study on thiophene 3-carboxamides highlighted their anti-inflammatory, antihistaminic, and analgesic activities. These compounds also showed potential as cyclooxygenase-2 inhibitory agents, which could be significant for developing new therapeutic agents (Kokila et al., 2008).

  • Another research synthesized 4-thiazolidinone derivatives to study their effects on tissue damage and inflammation. The study aimed to verify their effectiveness against processes involving free oxygen and nitrite radicals, inflammatory mediators like NF-κB, and matrix metalloproteinases (MMPs), showing potential in wound healing and anti-inflammatory treatments (Incerti et al., 2018).

Properties

IUPAC Name

N-cyclopentyl-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S3/c20-15(18-12-5-1-2-6-12)8-3-9-19-16(21)14(24-17(19)22)11-13-7-4-10-23-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKBKECMAQEQBT-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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